molecular formula C11H14ClNO2 B13793125 3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole

3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole

Katalognummer: B13793125
Molekulargewicht: 227.69 g/mol
InChI-Schlüssel: XEOVBSBMXHTEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole is a heterocyclic compound characterized by its unique structure, which includes a chloroethenyl group attached to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole typically involves the reaction of 2,4-dimethyl-5-carbethoxypyrrole with a chloroethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the chloroethenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of ethyl-substituted pyrrole derivatives.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole involves its interaction with molecular targets such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid: A related compound with a similar chloroethenyl group but different core structure.

    (1-Chloroethenyl)oxirane: Another compound featuring a chloroethenyl group, known for its reactivity and selectivity.

Uniqueness

3-(A-Chloroethenyl)-2,4-dimethyl-5-carbethoxypyrrole is unique due to its specific combination of a chloroethenyl group with a pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H14ClNO2

Molekulargewicht

227.69 g/mol

IUPAC-Name

ethyl 4-(1-chloroethenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H14ClNO2/c1-5-15-11(14)10-6(2)9(7(3)12)8(4)13-10/h13H,3,5H2,1-2,4H3

InChI-Schlüssel

XEOVBSBMXHTEFJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.